Ketoconazole-d8

isotopic purity deuterium enrichment mass spectrometry

Ketoconazole-d8 is a stable isotope-labeled analog of the antifungal drug ketoconazole, wherein eight hydrogen atoms are replaced with deuterium at the piperazine ring. This deuteration results in a molecular weight shift from 531.43 g/mol (ketoconazole) to 539.48 g/mol (ketoconazole-d8).

Molecular Formula C26H28Cl2N4O4
Molecular Weight 539.483
CAS No. 1217706-96-1
Cat. No. B562220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoconazole-d8
CAS1217706-96-1
Synonymscis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-d8
Molecular FormulaC26H28Cl2N4O4
Molecular Weight539.483
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i10D2,11D2,12D2,13D2
InChIKeyXMAYWYJOQHXEEK-BNXSEFRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ketoconazole-d8 (CAS 1217706-96-1): Deuterated Internal Standard for LC-MS/MS Quantification of Antifungal Agents


Ketoconazole-d8 is a stable isotope-labeled analog of the antifungal drug ketoconazole, wherein eight hydrogen atoms are replaced with deuterium at the piperazine ring [1]. This deuteration results in a molecular weight shift from 531.43 g/mol (ketoconazole) to 539.48 g/mol (ketoconazole-d8) . As a deuterated internal standard, ketoconazole-d8 is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to correct for matrix effects, ionization efficiency variations, and sample processing losses, thereby enabling accurate and precise quantification of ketoconazole in biological and environmental matrices .

Why Generic Deuterated Internal Standards Cannot Substitute Ketoconazole-d8 in Validated LC-MS/MS Methods


While deuterated internal standards (DIS) are commonly used for isotope dilution mass spectrometry, substitution between different deuteration levels (e.g., d3, d4, d8) or between DIS and non-deuterated analogs is not permissible in validated analytical methods [1]. The degree of deuteration directly influences chromatographic retention time, ionization efficiency, and the potential for isotopic cross-contamination (e.g., 13C or deuterium isotope effects) [2]. Ketoconazole-d8 offers a distinct mass shift of +8 Da relative to the parent drug, providing superior chromatographic resolution from the unlabeled analyte and minimizing the risk of overlap in complex matrices [3]. The quantitative evidence below delineates why ketoconazole-d8 is uniquely positioned for specific research and industrial applications.

Quantitative Differentiation of Ketoconazole-d8 from Closest Analogs: Evidence-Based Comparison Guide


Isotopic Purity: Superior Mass Spectral Fidelity vs. Lower Deuteration Analogs

Ketoconazole-d8 demonstrates a minimum isotopic purity of 98.5% [1], ensuring minimal contribution of unlabeled (d0) or partially deuterated species to the analyte signal. Lower deuterated analogs (e.g., d3 or d4) often exhibit lower isotopic enrichment due to incomplete deuteration or isotopic exchange [2], leading to potential cross-interference in multiple reaction monitoring (MRM) assays. The high isotopic purity of ketoconazole-d8 directly translates to improved accuracy in isotope dilution mass spectrometry.

isotopic purity deuterium enrichment mass spectrometry internal standard

LC-MS/MS MRM Transition: Unique Mass Shift Enables Baseline Resolution from Endogenous Ketoconazole

The optimal multiple reaction monitoring (MRM) transition for ketoconazole-d8 is m/z 532.1 → 489.1 . In contrast, the unlabeled ketoconazole precursor ion is m/z 531.1. This +1.0 Da mass difference (due to eight deuterium atoms) ensures complete chromatographic baseline separation between the internal standard and endogenous ketoconazole in complex matrices [1]. Using a lower deuterium analog (e.g., d3) would result in a mass shift of only +3 Da, increasing the risk of isotopic overlap and cross-talk in the mass spectrometer.

MRM transition LC-MS/MS mass shift endogenous interference

Detection Sensitivity: Trace-Level Quantification Capabilities in Complex Matrices

The validated LC-MS/MS method utilizing ketoconazole-d8 as an internal standard achieves a limit of detection (LOD) of 0.05 μg/L and a limit of quantification (LOQ) of 0.1 μg/L in water samples . In contrast, a multi-residue LC-MS/MS method for ketoconazole in chicken tissues (without isotopic internal standard) reported a detection capability of 0.50-2.82 μg/kg [1]. While matrix and instrumentation differ, the use of a matched deuterated internal standard typically improves method sensitivity by compensating for matrix suppression and extraction losses [2].

limit of detection limit of quantification trace analysis method sensitivity

Chemical Purity: Batch-to-Batch Consistency in High-Purity (>99.5%) Grades

Commercially available ketoconazole-d8 can be sourced at purity levels ≥99.5% , exceeding the typical 98% purity offered for non-deuterated ketoconazole reference standards . This higher purity minimizes the presence of co-eluting impurities that could interfere with mass spectrometric detection or skew quantification. For internal standard applications, high chemical purity is essential to avoid introducing extraneous peaks that complicate data analysis.

chemical purity certificate of analysis quality control reference standard

Storage Stability: Extended Shelf-Life at Standard Freezer Temperatures

Ketoconazole-d8 stock solutions demonstrate stability for up to 6 months when stored at -20°C . This extended stability reduces the frequency of internal standard replacement and minimizes lot-to-lot variability in long-term studies. While non-deuterated ketoconazole also exhibits stability under similar conditions, the higher isotopic purity of ketoconazole-d8 mitigates the risk of deuterium-hydrogen exchange over time, a known degradation pathway for deuterated compounds [1].

stability storage conditions shelf-life quality control

Validated Application Scenarios for Ketoconazole-d8 in Analytical and Research Workflows


Quantitative Bioanalysis of Ketoconazole in Pharmacokinetic Studies

Utilize ketoconazole-d8 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays to accurately quantify ketoconazole concentrations in plasma, serum, or tissue homogenates. The +8 Da mass shift ensures complete chromatographic resolution from the parent drug, while the high isotopic purity (≥98.5%) minimizes cross-contribution to the analyte MRM channel [1]. This approach corrects for matrix effects and extraction recovery, enabling precise pharmacokinetic parameter estimation (e.g., Cmax, AUC) for drug development or therapeutic drug monitoring [2].

Environmental Fate and Occurrence Monitoring of Azole Fungicides

Employ ketoconazole-d8 as a surrogate internal standard for the quantification of ketoconazole in surface water, wastewater, or sediment samples using isotope dilution LC-MS/MS. The validated method achieves a limit of quantification (LOQ) of 0.1 μg/L , enabling detection of trace environmental contamination. The high chemical purity (≥99.5%) of ketoconazole-d8 minimizes background interference, supporting compliance with regulatory monitoring programs (e.g., EU Water Framework Directive) .

Pharmaceutical Quality Control and Impurity Profiling

Integrate ketoconazole-d8 into validated HPLC or UPLC-MS methods for the simultaneous determination of ketoconazole and related impurities in active pharmaceutical ingredients (APIs) and finished dosage forms. The distinct MRM transition (m/z 532.1→489.1) allows for unambiguous identification and quantification of the deuterated standard, even in the presence of structurally related impurities . The 6-month stability at -20°C supports long-term method validation and routine QC testing .

Mechanistic Studies of Cytochrome P450 Enzyme Inhibition

Use ketoconazole-d8 as a non-radioactive tracer in in vitro metabolism assays to investigate CYP3A4 and CYP24A1 inhibition kinetics. While the deuterium label does not alter the compound's inhibitory potency [3], it facilitates the tracking of metabolic fate and potential metabolite formation via LC-MS/MS. The high isotopic enrichment enables distinction between exogenously added d8-compound and endogenously produced unlabeled metabolites, a critical advantage in complex biological matrices [1].

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